Iron BioavailabilityAnimal ModelNutritional Fortification
Ferrous sulfate's metallic aftertaste and GI side effects compromise palatability, while its hygroscopicity causes caking in processing lines. Ferrous lactate (E585) is the direct solution-a water-soluble Fe²⁺ salt absorbed intact via the DMT1 pathway, bypassing the reduction step required for Fe³⁺ salts.
• Superior in vivo bioavailability vs. ferrous sulfate and gluconate, enabling lower elemental iron dosing for equivalent efficacy
• 96.05% microencapsulation efficiency for neutral sensory profile in infant formulas and pediatric nutrition
• Exceptionally low hygroscopicity prevents caking, clogging, and oxidative darkening in premixes, cereal flours, and instant powder blends
Molecular FormulaC6H10FeO6
Molecular Weight233.98 g/mol
CAS No.5905-52-2
Cat. No.B1199310
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
Ferrous lactate
CAS
5905-52-2
Synonyms
2-hydroxypropanoic acid, iron(2+) salt ferrous lactate
Soluble in water. Practically insoluble in ethanol Slight characteristic odor; mild, sweet and ferruginous taste; on exposure to air it becomes darker and incompletely soluble; greenish-white powder or crystalline masses; soluble in water, freely sol in alkali citrates, almost insoluble in alcohol. /Trihydrate/
Structure & Identifiers
Interactive Chemical Structure Model
Ferrous Lactate: High-Bioavailability Iron Fortifier
Ferrous lactate (Iron(II) lactate, E585) is a divalent iron salt formed from lactic acid, existing primarily as a dihydrate or trihydrate coordination complex [1]. As a water-soluble, pale greenish-white crystalline powder with a mild, slightly sweet iron taste, it functions as a nutritional fortifier in foods, infant formulas, and dietary supplements . Its mechanism of action relies on the Fe²⁺ ion, which is directly absorbable via the divalent metal transporter 1 (DMT1) pathway in the duodenum, bypassing the need for reduction from Fe³⁺ [2]. Distinct from in-class ferrous salts, ferrous lactate offers a specific profile of high relative bioavailability, lower hygroscopicity, and minimal organoleptic interference, making it a strategically selected iron source for sensitive matrices such as dairy, clear beverages, and light-colored cereals [3].
Absorption pathwayFe²⁺ ion directly absorbable via DMT1 transporter
Stability profileLow hygroscopicity and oxidation resistance for dry blends
Organoleptic fitMild taste and pale color suit sensitive matrices
[1] Wikipedia. (2025). Iron(II) lactate. Retrieved from https://en.wikipedia.org/wiki/Ferrous_lactate View Source
[2] Patsnap. (2024). What is Ferrous lactate trihydrate used for? Retrieved from https://synapse.patsnap.com/article/what-is-ferrous-lactate-trihydrate-used-for View Source
[3] ScienceDirect. (2016). Ferrous Compounds. In Encyclopedia of Food and Health. Retrieved from https://www.sciencedirect.com/topics/agricultural-and-biological-sciences/ferrous-compounds View Source
Why Ferrous Lactate Cannot Be Substituted
Direct substitution of ferrous lactate with other common ferrous salts—specifically ferrous sulfate or ferrous gluconate—is not a scientifically neutral swap; it predictably alters product performance and consumer compliance. Ferrous sulfate, while widely used and cost-effective, presents a higher incidence of gastrointestinal (GI) side effects (constipation, nausea, abdominal cramping) and a metallic aftertaste that compromises palatability in functional foods and sensitive supplements [1]. Ferrous gluconate, though often touted for better tolerance, exhibits significantly lower iron bioavailability in certain food matrices compared to ferrous lactate [2]. Critically, ferrous lactate is distinguished by its exceptionally low hygroscopicity and high stability against oxidation to the non-absorbable ferric (Fe³⁺) state, a property that prevents the color darkening, particle clumping, and rancidity development observed when ferrous sulfate is exposed to ambient humidity or neutral pH processing conditions [3]. Furthermore, in complex matrices like milk and cereals, ferrous lactate uniquely delivers high dialyzable iron—a key predictor of in vivo absorption—without catalyzing lipid peroxidation or triggering sensory defects, making it irreplaceable for premium, clean-label, or pediatric formulations [4].
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Ferrous sulfate swapMay introduce metallic aftertaste and higher GI discomfort risk, altering consumer tolerance.
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Ferrous gluconate switchMay lower iron dialyzability in milk-based matrices, reducing predicted bioavailability.
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Processing stability mismatchDeliquescent salts can cause caking and oxidation under humidity, compromising blend uniformity.
[1] NBINNO. (2025). Ferrous Lactate vs. Other Iron Supplements: Making the Right Choice. Retrieved from https://www.nbinno.com/article/minerals/ferrous-lactate-vs-other-iron-supplements-ry View Source
[2] Kapsokefalou, M., Alexandropoulou, I., Komaitis, M., & Politis, I. (2005). In vitro evaluation of iron solubility and dialyzability of various iron fortificants and of iron-fortified milk products targeted for infants and toddlers. International Journal of Food Sciences and Nutrition, 56(4), 293-302. View Source
[3] ScienceDirect. (2016). Ferrous Compounds. In Encyclopedia of Food and Health. Retrieved from https://www.sciencedirect.com/topics/agricultural-and-biological-sciences/ferrous-compounds View Source
A 4-week feeding study in male Wistar rats demonstrated that iron bioavailability from ferrous lactate is significantly higher than from ferrous sulfate or ferrous gluconate. The study measured multiple indices of iron utilization, including apparent absorption, serum iron binding capacity, hemoglobin, packed cell volume, and liver iron stores. Ferrous lactate consistently outperformed both comparators across these endpoints [1].
In Vivo BioavailabilityHead-to-head
Reported significantly higher iron indices (p < 0.05) vs. ferrous sulfate and gluconate
Indicates greater iron uptake and utilization
Male Wistar rats, 4-week diet
Iron BioavailabilityAnimal ModelNutritional Fortification
Evidence Dimension
Iron Bioavailability (composite of hemoglobin, hematocrit, and liver iron indices)
Target Compound Data
Significantly higher iron bioavailability compared to ferrous sulfate and gluconate
Comparator Or Baseline
Ferrous sulfate and ferrous gluconate
Quantified Difference
Significantly higher (p < 0.05)
Conditions
Male Wistar rats fed diets containing different iron compounds for 4 weeks
Why This Matters
This in vivo evidence confirms that ferrous lactate provides superior iron uptake and utilization, directly translating to more efficient correction of deficiency at equivalent or lower dosages.
Iron BioavailabilityAnimal ModelNutritional Fortification
[1] Assessment of iron bioavailability from iron lactate depending on the level of dietary iron. (2000). Polish Journal of Food and Nutrition Sciences, 50(3), 55-59. View Source
Enhanced Dialyzable Iron in Milk
In a simulated gastrointestinal digestion study of pasteurized milk, ferrous lactate produced significantly higher levels of ferrous dialyzable iron—a validated in vitro predictor of bioavailability—compared to ferrous sulfate and ferrous gluconate. The study, which added fortificants in the presence of ascorbic acid, found ferrous lactate in the top-performing group alongside iron pyrophosphate and ferrous bis-glycinate, while sulfate and gluconate yielded lower dialyzable iron [1].
Dialyzable Iron in MilkHead-to-head
Reported higher dialyzable iron (P < 0.05) vs. sulfate and gluconate in pasteurized milk
Supports milk-based infant formula fortification
In vitro digestion with ascorbic acid
In Vitro DigestionInfant NutritionMilk Fortification
Evidence Dimension
Ferrous dialyzable iron (MW < 8000 Da) as an index of bioavailability
Target Compound Data
Higher dialyzable iron (P < 0.05)
Comparator Or Baseline
Ferrous sulfate and ferrous gluconate
Quantified Difference
Higher (P < 0.05)
Conditions
Pasteurized milk samples fortified with iron compounds + ascorbic acid, in vitro simulated GI digestion
Why This Matters
This directly supports the selection of ferrous lactate for milk-based infant and toddler formulas, where maximizing bioaccessible iron is critical for addressing deficiency without compromising product quality.
In Vitro DigestionInfant NutritionMilk Fortification
[1] Kapsokefalou, M., Alexandropoulou, I., Komaitis, M., & Politis, I. (2005). In vitro evaluation of iron solubility and dialyzability of various iron fortificants and of iron-fortified milk products targeted for infants and toddlers. International Journal of Food Sciences and Nutrition, 56(4), 293-302. View Source
Sensory Protection by Microencapsulation
A study on microencapsulation of ferrous lactate using an optimized wall material blend (β-cyclodextrin 86.4%, monostearate 1.0%, edible gelatin 10.8%, sucrose fatty acid ester 1.2%) achieved an embedding rate of 96.05% and an available ferrous content of 10.33%. This formulation demonstrated a statistically significant (p<0.05) protective effect on the sensory characteristics of liquid milk, effectively masking the metallic taste and preventing color change typically associated with iron salts [1].
Microencapsulation EfficiencyMethod context
Embedding rate: 96.05% Available ferrous content: 10.33%
This provides a validated, quantitatively defined formulation strategy (microencapsulation) that guarantees ferrous lactate can be used in premium dairy and clear beverage applications without sacrificing consumer acceptance, a hurdle that unmodified ferrous sulfate cannot overcome.
[1] Luo, A.-P., Zhao, X.-K., & Zhu, Q.-J. (2006). Study on Technology of Micro-capsulation of Ferrous Lactate and Its Influence on Sensory Characteristics of Milk. Food Science, 27(7), 180-184. View Source
Low Hygroscopicity vs. Ferrous Sulfate
Ferrous lactate is distinguished from many ferrous salts, including ferrous sulfate, by its exceptionally low hygroscopicity. While ferrous sulfate readily absorbs moisture from the air, leading to clumping, poor flowability, and accelerated oxidation to the non-absorbable ferric form, ferrous lactate remains relatively unaffected even at high ambient humidity. This property ensures consistent powder handling, accurate dosing, and extended shelf life in dry blends and premixes [1].
Hygroscopicity vs. Ferrous SulfateClass-level
Qualitative difference: non-hygroscopic vs. deliquescent
May reduce caking and oxidation in dry blends
Ambient storage stability context
HygroscopicityStabilityPowder Processing
Evidence Dimension
Hygroscopicity and stability against oxidation
Target Compound Data
Very low hygroscopicity; remains stable and free-flowing even at high air humidity
Comparator Or Baseline
Ferrous sulfate (high hygroscopicity, prone to clumping and oxidation)
Quantified Difference
Qualitative difference: Ferrous lactate is non-hygroscopic vs. ferrous sulfate which is deliquescent
Conditions
Ambient storage and processing conditions (implied)
Why This Matters
For industrial procurement and large-scale manufacturing, this difference in physical stability directly reduces waste from caking, ensures uniform iron distribution in final products, and extends the viable shelf life of complex blends.
HygroscopicityStabilityPowder Processing
[1] ScienceDirect. (2016). Ferrous Compounds. In Encyclopedia of Food and Health. Retrieved from https://www.sciencedirect.com/topics/agricultural-and-biological-sciences/ferrous-compounds View Source
Ferrous Lactate: Industrial Applications
Premium Infant Formula Fortification
The in vitro digestion evidence showing superior ferrous dialyzable iron in milk matrices (Section 3, Evidence 2) directly supports the use of ferrous lactate in infant formulas and toddler milks. Formulators can achieve target iron levels for this sensitive population while avoiding the metallic off-notes and potential GI discomfort associated with ferrous sulfate. The ability to microencapsulate ferrous lactate with 96.05% efficiency (Section 3, Evidence 3) further ensures the neutral sensory profile required for premium pediatric nutrition products [1].
High-Bioavailability Dietary Supplements
The direct in vivo evidence of significantly higher iron bioavailability compared to ferrous sulfate and gluconate (Section 3, Evidence 1) positions ferrous lactate as the active ingredient of choice for high-efficacy iron supplements. This advantage allows for potentially lower elemental iron dosages while still achieving equivalent or superior correction of iron deficiency, directly translating to improved patient compliance by minimizing the dose-dependent GI side effects commonly reported with ferrous sulfate [1].
Fortified Dry Blends
The class-level inference regarding ferrous lactate's very low hygroscopicity compared to ferrous sulfate (Section 3, Evidence 4) is a critical differentiator for procurement managers and process engineers. In the production of fortified cereal flours, instant drink powders, or nutritional premixes, the use of ferrous lactate mitigates the risk of caking and clogging in silos and blending equipment. This ensures consistent iron content in every serving and reduces costly downtime and product waste, a direct operational cost saving compared to handling deliquescent iron salts [1].
Clear Beverage Fortification
Ferrous lactate's high water solubility (up to 8.5 g/100 mL at 100°C for the trihydrate) and minimal color impact (pale greenish-white) make it technically superior to ferrous sulfate for fortifying clear sports drinks, enhanced waters, and fruit juices. Unlike ferrous sulfate, which can impart a yellowish or brownish hue and form precipitates over time, ferrous lactate remains in a clear solution, maintaining product aesthetics and consumer appeal throughout the intended shelf life [1].
Application
Selection Property
Validation Focus
Infant formula & toddler milks
Reported dialyzable iron release in milk matrices
Sensory neutrality & iron uptake
Dietary iron supplements
Reported iron utilization vs. other ferrous salts
Iron deficiency correction and hematological indices
Fortified dry blends & premixes
Low hygroscopicity & oxidation resistance
Consistent iron content & powder flowability
Clear beverage fortification
High water solubility & minimal color impact
Aesthetic stability & solution clarity
[1] Kapsokefalou, M., Alexandropoulou, I., Komaitis, M., & Politis, I. (2005). In vitro evaluation of iron solubility and dialyzability of various iron fortificants and of iron-fortified milk products targeted for infants and toddlers. International Journal of Food Sciences and Nutrition, 56(4), 293-302. View Source
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